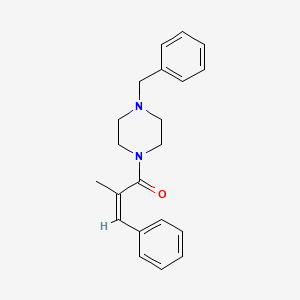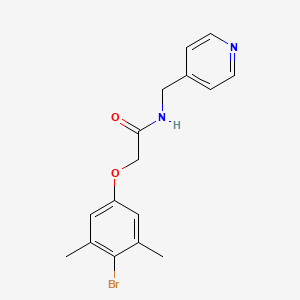![molecular formula C17H18N2O8S B5805923 methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate](/img/structure/B5805923.png)
methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate, also known as DMSO-NO2, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of glycine and is known for its ability to act as a nitric oxide donor.
Mecanismo De Acción
Methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate releases nitric oxide through a process known as S-nitrosation. This process involves the transfer of a nitric oxide molecule to a thiol group on a protein, resulting in the formation of an S-nitrosothiol. This S-nitrosothiol can then release nitric oxide in a controlled manner, allowing for the study of nitric oxide's effects on various biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to have neuroprotective effects and to enhance wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate in lab experiments is its ability to release nitric oxide in a controlled and sustained manner. This allows for the study of nitric oxide's effects over a longer period of time. Additionally, this compound is stable and can be easily stored, making it a convenient tool for researchers.
One limitation of using this compound is that it can be toxic at high concentrations. Additionally, the release of nitric oxide can be affected by various factors, such as pH and temperature, which can make it difficult to control the amount of nitric oxide released.
Direcciones Futuras
There are several future directions for research involving methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate. One area of interest is the use of this compound in the treatment of various diseases, such as cardiovascular disease and neurological disorders. Additionally, research is needed to better understand the mechanisms underlying this compound's effects and to develop more precise methods for controlling the release of nitric oxide.
Métodos De Síntesis
The synthesis of methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethoxybenzylamine with 2-nitrobenzenesulfonyl chloride to form the intermediate compound, N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycine tert-butyl ester. This intermediate is then treated with methyl iodide to yield the final product, this compound.
Aplicaciones Científicas De Investigación
Methyl N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycinate has been extensively used in scientific research as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound has been shown to release nitric oxide in a controlled and sustained manner, making it a valuable tool in studying the effects of nitric oxide on various biological systems.
Propiedades
IUPAC Name |
methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8S/c1-25-12-8-9-13(15(10-12)26-2)18(11-17(20)27-3)28(23,24)16-7-5-4-6-14(16)19(21)22/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOFYRLGMSKDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5805843.png)
![4-chloro-N-[2-(dimethylamino)ethyl]-2-nitrobenzamide](/img/structure/B5805850.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)



![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)
![4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5805893.png)
![2-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5805900.png)


![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)

